7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole
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Overview
Description
7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorosulfonyloxy group, a methoxyphenyl moiety, and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.
Fluorosulfonyloxy Group Addition: The fluorosulfonyloxy group can be introduced through a nucleophilic substitution reaction using a suitable fluorosulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole has a wide range of scientific research applications, including:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, thereby exerting specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Fluorides: Compounds with similar sulfonyl fluoride groups, such as 4-fluorobenzenesulfonyl fluoride, share some chemical properties and reactivity.
Isoindole Derivatives: Other isoindole derivatives, like 2-phenyl-1H-isoindole, have comparable structural features but differ in their substituents and overall reactivity.
Uniqueness
7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole is unique due to the combination of its fluorosulfonyloxy group and methoxyphenyl moiety, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO5S/c1-22-12-7-5-11(6-8-12)9-18-10-14-13(16(18)19)3-2-4-15(14)23-24(17,20)21/h2-8H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWUTPXFYUXWDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C=CC=C3OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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